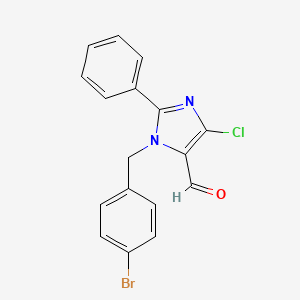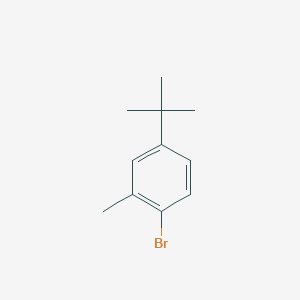
1-Bromo-4-(tert-butyl)-2-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-(tert-butyl)-2-methylbenzene is an organic compound with the molecular formula C11H15Br. It is a derivative of benzene, where the hydrogen atoms are substituted by a bromine atom, a methyl group, and a tert-butyl group. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical syntheses and industrial applications.
Preparation Methods
The synthesis of 1-Bromo-4-(tert-butyl)-2-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 2-methyl-4-(t-butyl)toluene using bromine in the presence of a Lewis acid catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective substitution at the desired position on the aromatic ring .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to obtain high-purity products.
Chemical Reactions Analysis
1-Bromo-4-(tert-butyl)-2-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized to form corresponding phenols or quinones using oxidizing agents like potassium permanganate.
Lithium-Halogen Exchange: It undergoes lithium-bromide exchange reactions with n-butyllithium and tert-butyllithium at low temperatures, leading to the formation of organolithium intermediates.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with potassium cyanide yields the corresponding nitrile compound.
Scientific Research Applications
Mechanism of Action
The mechanism by which 1-Bromo-4-(tert-butyl)-2-methylbenzene exerts its effects is primarily through electrophilic aromatic substitution. The bromine atom on the benzene ring makes it susceptible to nucleophilic attack, facilitating various substitution reactions. The tert-butyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in chemical reactions .
Comparison with Similar Compounds
1-Bromo-4-(tert-butyl)-2-methylbenzene can be compared with other similar compounds such as:
1-Bromo-4-methylbenzene: Lacks the tert-butyl group, resulting in different reactivity and steric properties.
1-Bromo-4-tert-butylbenzene: Similar structure but without the methyl group, affecting its chemical behavior and applications.
4-tert-Butylbenzyl bromide: Contains a benzyl bromide moiety, leading to distinct reactivity patterns in substitution reactions.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various chemical and industrial applications.
Properties
Molecular Formula |
C11H15Br |
|---|---|
Molecular Weight |
227.14 g/mol |
IUPAC Name |
1-bromo-4-tert-butyl-2-methylbenzene |
InChI |
InChI=1S/C11H15Br/c1-8-7-9(11(2,3)4)5-6-10(8)12/h5-7H,1-4H3 |
InChI Key |
OUAZXYDMCXFJKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)(C)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


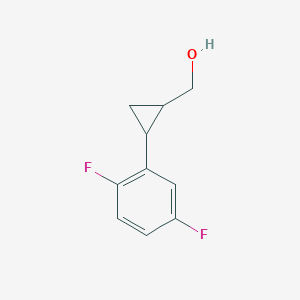
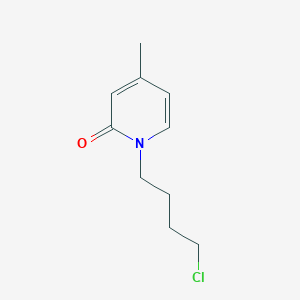
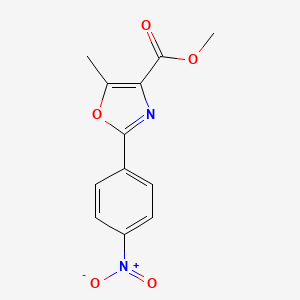
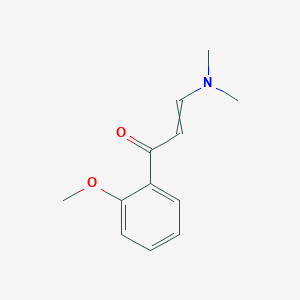
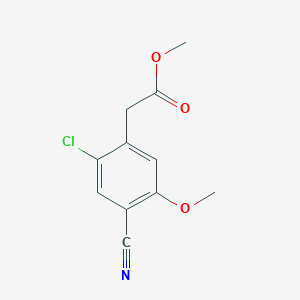
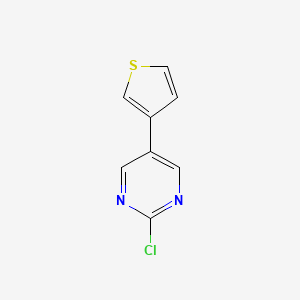
methyl}pyridine](/img/structure/B8585222.png)
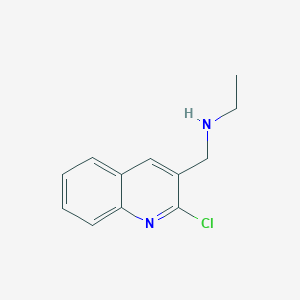
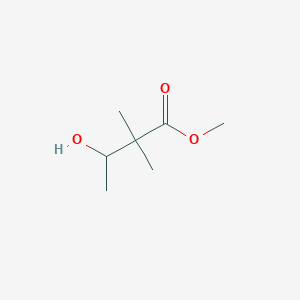
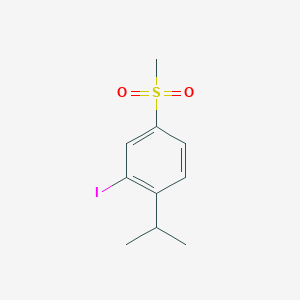
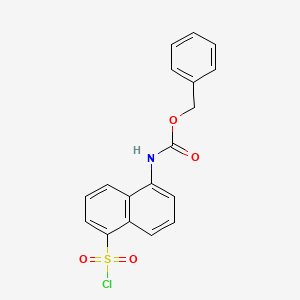
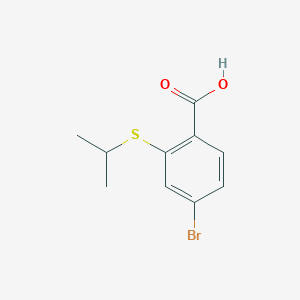
![6-bromo-2,5-dimethylbenzo[d]oxazole](/img/structure/B8585252.png)
